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Compound of Interest

Compound Name: BC21

Cat. No.: B15544010 Get Quote

Compound 21: A Dual Identity in Pharmacology
The designation "Compound 21" (C21) refers to two distinct and pharmacologically significant

molecules, each with its own specific mechanism of action and therapeutic potential. This

technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic

properties of both the DREADD (Designer Receptors Exclusively Activated by Designer Drugs)

agonist and the Angiotensin II Type 2 (AT2) receptor agonist, both known as Compound 21.

This document is intended for researchers, scientists, and drug development professionals.

Part 1: Compound 21 - The DREADD Agonist
Chemical Name: 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine

Compound 21, in the context of chemogenetics, is a potent and selective agonist for

engineered G-protein coupled receptors known as DREADDs, particularly the muscarinic-

based hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][3] It serves as an alternative to

clozapine-N-oxide (CNO) for in vivo studies, offering a favorable pharmacokinetic profile and

reduced concerns about metabolic conversion to clozapine.[1]

Pharmacokinetic Properties
Compound 21 exhibits excellent bioavailability, brain penetrability, and a long-lasting presence

in the central nervous system.
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Table 1: Pharmacokinetic Parameters of DREADD Agonist Compound 21 in Mice
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Parameter Value Species
Route of
Administrat
ion

Dosage Source

Peak Plasma

Concentratio

n (Cmax)

~5833 nM Mouse
Intraperitonea

l (i.p.)
3.0 mg/kg

Time to Peak

Plasma

Concentratio

n (Tmax)

15 min Mouse
Intraperitonea

l (i.p.)
3.0 mg/kg

Peak

Cerebrospina

l Fluid (CSF)

Concentratio

n

~52 nM Mouse
Intraperitonea

l (i.p.)
3.0 mg/kg

Time to Peak

CSF

Concentratio

n

15 min Mouse
Intraperitonea

l (i.p.)
3.0 mg/kg

Brain

Concentratio

n (15 min

post-

injection)

~722 nM Mouse
Intraperitonea

l (i.p.)
3.0 mg/kg

Brain

Concentratio

n (60 min

post-

injection)

~1273 nM Mouse
Intraperitonea

l (i.p.)
3.0 mg/kg

Plasma

Protein

Binding

95.1% Mouse Not specified Not specified
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Brain Protein

Binding
95% Mouse Not specified Not specified

Effective Free

Concentratio

n (Plasma,

Peak)

~54 nM Mouse
Intraperitonea

l (i.p.)
Not specified

Effective Free

Concentratio

n (Brain,

Peak)

~28 nM Mouse
Intraperitonea

l (i.p.)
Not specified

Pharmacodynamic Properties
Compound 21 is a potent agonist at hM3Dq and hM4Di DREADDs with demonstrated efficacy

in modulating neuronal activity in vivo.

Table 2: In Vitro Pharmacodynamic Profile of DREADD Agonist Compound 21

Parameter Receptor Value Assay Source

EC50 hM4Di 2.95 nM Not specified

In Vivo Efficacy and Off-Target Effects:

DREADD Activation: C21 effectively activates both excitatory (hM3Dq) and inhibitory (hM4Di)

DREADDs in vivo, allowing for bidirectional control of neuronal circuits.

Dosing: Effective doses in mice range from 0.3 mg/kg to 3 mg/kg, administered

intraperitoneally. Doses of 0.4-1 mg/kg are suggested as suitable for DREADD activation.

Off-Target Effects: At higher doses (e.g., 1 mg/kg in rats), Compound 21 can exhibit off-target

effects, including increased activity of nigral dopaminergic neurons in control animals. These

effects are dose-dependent and can be mitigated by using lower doses (e.g., 0.5 mg/kg in

male rats). Potential off-targets include serotoninergic 5-HT2 and histaminergic H1 receptors.
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Chronic administration of C21 (3 mg/kg) in mice not expressing DREADDs has been shown

to modulate sleep patterns.

Experimental Protocols
Pharmacokinetic Analysis in Mice:

Animal Models: Male C57BL/6 mice are often used.

Drug Administration: Compound 21 is dissolved in a vehicle (e.g., DMSO and saline) and

administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 3.0 mg/kg).

Sample Collection: At various time points post-injection (e.g., 15, 30, and 60 minutes), blood,

cerebrospinal fluid (CSF), and brain tissue are collected.

Quantification: Concentrations of Compound 21 in plasma, CSF, and brain homogenates are

determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo DREADD-Mediated Neuronal Modulation:

Animal Models: Transgenic animals expressing DREADDs in specific neuronal populations

(e.g., TH-Cre rats for dopaminergic neurons) are utilized.

Drug Administration: Compound 21 is administered at varying doses (e.g., 0.5 mg/kg or 1

mg/kg, i.p.) to both DREADD-expressing and control animals.

Electrophysiology: In vivo electrophysiological recordings (e.g., single-unit recordings) are

performed to measure changes in the firing rate of the targeted neurons before and after

C21 administration.

Signaling Pathways
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Compound 21

DREADD Receptors Downstream Effects
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Caption: Signaling pathways of DREADD agonist Compound 21.

Part 2: Compound 21 - The AT2 Receptor Agonist
Chemical Name: N-Butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-

sulfonamide

This iteration of Compound 21 is a selective non-peptide agonist for the Angiotensin II Type 2

(AT2) receptor. It is being investigated for its therapeutic potential in conditions involving

inflammation, vascular dysfunction, and neurological injury.

Pharmacokinetic Properties
Detailed quantitative pharmacokinetic data for the AT2 receptor agonist Compound 21 is less

prevalent in the public domain compared to the DREADD agonist. However, it is known to be

orally available with an onset of action approximately 30 minutes after administration in

humans.

Pharmacodynamic Properties
Compound 21 demonstrates high affinity and selectivity for the AT2 receptor, mediating a range

of physiological effects.
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Table 3: Pharmacodynamic Effects of AT2 Receptor Agonist Compound 21
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Effect Model System Key Findings Source

Vasodilation
Human and rodent

blood vessels

Induces vasodilation

by blocking calcium

transport into the cell,

independent of the

AT2 receptor. It can

also cause

vasoconstriction via

AT1 receptor

stimulation at certain

concentrations.

Anti-inflammatory

Human umbilical vein

endothelial cells

(HUVECs), ApoE-/-

mice

Attenuates TNFα-

induced monocyte

adhesion and

expression of

adhesion molecules

(ICAM), CCL2, and IL-

6. Reduces vascular

inflammation in a

high-fat diet mouse

model.

Neuroprotection

Mouse model of

traumatic brain injury

(TBI)

Administered at 0.03

mg/kg i.p., it

attenuated

neurological deficits,

reduced expression of

inflammatory markers

(IL-1β, TNF-α), and

inhibited apoptotic

markers.

Raynaud's

Phenomenon

Phase IIa clinical trial

in patients with

systemic sclerosis

A single oral dose of

200 mg showed a

trend towards

improved rewarming
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after a cold challenge

compared to placebo.

Experimental Protocols
In Vitro Vasoreactivity Assay:

Tissue Preparation: Arteries (e.g., mesenteric, iliac) from rats or mice are isolated and

mounted in Mulvany myographs.

Experimental Conditions: Vessels are pre-constricted with an agent like phenylephrine or

U46619.

Drug Application: Cumulative concentrations of Compound 21 are added to the bath to

generate concentration-response curves.

Measurement: Changes in vessel tension are recorded to determine vasodilation or

vasoconstriction.

In Vivo Traumatic Brain Injury Model:

Animal Model: Unilateral cortical impact injury is induced in mice (e.g., C57BL/6).

Drug Administration: Compound 21 (e.g., 0.03 mg/kg, i.p.) is administered at specific time

points post-injury (e.g., 1 and 3 hours).

Behavioral Assessment: Neurological severity scores (NSS) are used to evaluate functional

outcomes.

Biochemical Analysis: At a defined endpoint (e.g., 24 hours), brain tissue is collected for

analysis of inflammatory and apoptotic markers by immunoblotting.

Signaling Pathways
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Caption: Signaling pathways of AT2 receptor agonist Compound 21.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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